molecular formula C54H86O24 B1250464 Sandrosaponin IX

Sandrosaponin IX

Cat. No.: B1250464
M. Wt: 1119.2 g/mol
InChI Key: DACDCHOMOSFBCD-UKAZORFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sandrosaponin IX is a triterpenoid saponin primarily isolated from Bupleurum rigidum (aerial parts) and Oenanthe javanica roots . Structurally, it features an oleanolic acid aglycone core with a glycosylation pattern involving β-D-glucuronopyranosyl and β-D-galactopyranosyl units at the C-3 position and a β-D-glucopyranosyl moiety at the C-28 position . This compound exhibits moderate hyaluronidase inhibitory activity (IC50 = 370 µM), making it pharmacologically relevant for anti-inflammatory and anti-arthritic applications .

Properties

Molecular Formula

C54H86O24

Molecular Weight

1119.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C54H86O24/c1-49(2)14-16-54(48(70)78-45-39(67)34(62)31(59)25(20-56)72-45)17-15-52(6)22(23(54)18-49)8-9-28-51(5)12-11-29(50(3,4)27(51)10-13-53(28,52)7)74-47-42(37(65)36(64)40(75-47)43(68)69)77-46-41(35(63)32(60)26(21-57)73-46)76-44-38(66)33(61)30(58)24(19-55)71-44/h8,23-42,44-47,55-67H,9-21H2,1-7H3,(H,68,69)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,39+,40-,41+,42+,44-,45-,46-,47+,51-,52+,53+,54-/m0/s1

InChI Key

DACDCHOMOSFBCD-UKAZORFASA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Synonyms

sandrosaponin IX

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Other Sandrosaponins

Sandrosaponin IX belongs to a family of structurally analogous saponins isolated from Bupleurum species. Key differences in optical rotation, glycosylation, and aglycone modifications distinguish it from its analogs:

Compound Source Optical Rotation ([α]D) Glycosylation Pattern Key Structural Features Reference
Sandrosaponin II Bupleurum rigidum (aerial) +47.8° (c = 0.2, MeOH) C-3: Unspecified glycosides; C-28: Unmodified Lacks 28-O-glucopyranosyl group
Sandrosaponin III Bupleurum rigidum (aerial) +53.5° (c = 0.18, MeOH) C-3: Unspecified glycosides; C-28: Unmodified Similar to II but with higher optical rotation
This compound Oenanthe javanica (roots) Not reported C-3: β-D-galactopyranosyl-(1→3)-β-D-glucuronopyranosyl; C-28: β-D-glucopyranosyl 28-O-glucosylation enhances bioactivity
Sandrosaponin X Pittosporum tenuifolium (roots) Not reported C-3: Glucuronopyranosyl; C-28: Glucopyranosyl and arabinopyranosyl Additional arabinose unit at C-28

Key Observations :

  • The 28-O-glucopyranosyl group in this compound is critical for its hyaluronidase inhibition, as esterification at this position is linked to enhanced activity .
  • Sandrosaponins II and III lack this modification, correlating with their lower reported bioactivity .

Functional Comparison with Other Saponins

This compound shares functional similarities with terpenoid-type saponins, such as prototribestin and zygophyloside, due to conserved aglycone frameworks . However, its bioactivity profile differs significantly from other saponins:

Compound Source Biological Activity IC50/Potency Reference
This compound Oenanthe javanica Hyaluronidase inhibition 370 µM
Spinasaponin A Oenanthe javanica Hyaluronidase inhibition (inactive) >1000 µM
Udosaponin B Oenanthe javanica Hyaluronidase inhibition 750 µM
Clinoposaponin XII Bupleurum spp. Anti-inflammatory (mechanism unspecified) Not quantified
Prototribestin Unspecified Structural similarity to terpenoid saponins N/A

Key Observations :

  • This compound exhibits 2-fold greater hyaluronidase inhibitory potency than Udosaponin B, likely due to its optimized glycosylation pattern .
  • Unlike spinasaponin A, which lacks activity, this compound’s 28-O-glucosylation may stabilize interactions with the enzyme’s active site .

Q & A

Q. What are the standard protocols for isolating and characterizing Sandrosaponin IX from natural sources?

this compound is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (silica gel, reverse-phase) and HPLC. Characterization relies on spectroscopic methods: nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and optical rotation measurements to verify stereochemistry. Purity is assessed using HPLC with UV or evaporative light scattering detection (ELSD) .

Q. Which analytical techniques are essential for verifying the structural identity and purity of this compound?

Key techniques include:

  • NMR spectroscopy (1D and 2D experiments like COSY, HSQC, HMBC) to resolve the glycosidic linkages and aglycone structure.
  • High-resolution mass spectrometry (HR-MS) to confirm molecular formula.
  • HPLC-DAD/ELSD for purity analysis, with thresholds ≥95% for pharmacological studies.
  • X-ray crystallography (if crystalline) for absolute configuration determination. Cross-referencing data with published spectral libraries is critical .

Q. How should researchers design initial pharmacological screening studies for this compound?

Begin with in vitro assays targeting mechanisms suggested by structural analogs (e.g., anti-inflammatory or cytotoxic activity). Use dose-response curves (e.g., IC₅₀ calculations) and include positive controls (e.g., dexamethasone for inflammation). Validate findings across multiple cell lines or enzyme systems to rule off-target effects. Document solvent compatibility (e.g., DMSO concentration limits) to avoid assay interference .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivities of this compound across studies?

Discrepancies may arise from differences in:

  • Compound purity : Re-analyze batches via HPLC and compare with prior studies.
  • Experimental models : Use standardized cell lines (e.g., HEK293 vs. HepG2) and validate assays with reference compounds.
  • Dosage regimes : Perform pharmacokinetic studies to assess bioavailability. Meta-analyses of raw data (if accessible) and systematic reviews (following Cochrane guidelines) can identify confounding variables .

Q. How can in silico methods enhance target prediction for this compound?

Use molecular docking (e.g., AutoDock Vina) to screen against databases like ChEMBL or PDB. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Combine with transcriptomic or proteomic data (e.g., GEO datasets) to identify pathways enriched in this compound-treated models. Cross-correlate results with known saponin targets (e.g., NF-κB, caspases) .

Q. What experimental designs are optimal for evaluating the synergistic effects of this compound in combination therapies?

Employ factorial designs (e.g., Chou-Talalay method) to calculate combination indices (CI). Test across multiple ratios (e.g., 1:1 to 1:10) and use isobolograms to quantify synergy. Include mechanistic studies (e.g., Western blotting for pathway proteins) to elucidate interaction dynamics. Ensure reproducibility via independent replication cohorts .

Methodological Guidance

Q. How to systematically review existing literature on this compound while minimizing bias?

Follow PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies with full spectral data).
  • Search multiple databases (PubMed, Web of Science, Embase) using Boolean terms: ("this compound" OR "Saponin derivatives") AND ("pharmacology" OR "biosynthesis").
  • Avoid over-reliance on Google Scholar due to incomplete coverage and lack of advanced filters .

What frameworks are effective for formulating hypothesis-driven research questions on this compound?

Apply the PICO framework :

  • Population : Specific cell/organism models.
  • Intervention : Dose and administration route of this compound.
  • Comparison : Positive/negative controls.
  • Outcome : Quantifiable endpoints (e.g., apoptosis rate, cytokine levels). Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Data Reporting and Reproducibility

Q. What metadata is critical for ensuring reproducibility in this compound studies?

Include:

  • Source organism and extraction details (geographic origin, plant part used).
  • Chromatographic conditions (column type, mobile phase, gradient).
  • Spectroscopic parameters (NMR solvent, MS ionization mode).
  • Raw data deposition (e.g., in Zenodo or supplementary materials) .

Q. How should researchers address variability in biological replicates when testing this compound?

Use power analysis to determine sample size a priori. Report intra- and inter-assay coefficients of variation (CV). Apply statistical corrections (e.g., Bonferroni for multiple comparisons) and share raw data files (e.g., .csv) to enable re-analysis .

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